NoxA1ds is a peptide inhibitor specifically designed to target NADPH oxidase isoform 1 (Nox1) [, , , , , , , , ]. Nox1 is an enzyme responsible for producing reactive oxygen species (ROS), which are implicated in various physiological and pathological processes []. NoxA1ds acts as a research tool to investigate the specific roles of Nox1 in various cellular processes and disease models [, , , , , , , , ].
NoxA1ds is a synthetic peptide designed as a specific inhibitor of the NADPH oxidase isoform 1, commonly referred to as NOX1. This compound has garnered attention for its role in modulating reactive oxygen species (ROS) production, particularly in pathological conditions associated with oxidative stress. The development of NoxA1ds stems from the need for targeted therapies that can selectively inhibit NOX1 without affecting other NADPH oxidase isoforms, thereby minimizing potential side effects.
NoxA1ds is classified as a peptide inhibitor and is derived from the sequence of the NOX1 protein. It was synthesized to provide a tool for researchers studying the role of NOX1 in various cellular processes and diseases, particularly cancer and cardiovascular disorders. The compound's primary source is through chemical synthesis methods, which allow for precise control over its structure and function.
The synthesis of NoxA1ds involves solid-phase peptide synthesis (SPPS), a widely used technique in peptide chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. Key steps include:
The synthesis protocol provides detailed instructions on reagents, conditions, and purification techniques essential for producing active NoxA1ds .
NoxA1ds consists of a specific sequence of amino acids that confer its inhibitory properties against NOX1. The molecular structure can be represented by its linear sequence, which is crucial for its interaction with the NADPH oxidase complex. The structure includes functional groups that facilitate binding to the active site of NOX1, thus inhibiting its activity.
NoxA1ds operates primarily through competitive inhibition of NOX1, preventing the enzyme from catalyzing the transfer of electrons from NADPH to molecular oxygen, which results in superoxide production. The mechanism involves:
The mechanism by which NoxA1ds inhibits NOX1 involves several key processes:
Experimental data demonstrate that treatment with NoxA1ds leads to statistically significant reductions in superoxide production in various cell lines under conditions that promote NOX1 activity .
NoxA1ds exhibits several important physical and chemical properties relevant to its function:
These properties contribute to its utility in laboratory settings for studying NOX1-related pathways.
NoxA1ds has several applications in scientific research:
Nox1 functions as a transmembrane electron transport chain, catalyzing the reduction of molecular oxygen to superoxide (O₂•⁻) using cytosolic NADPH as an electron donor. Its catalytic core comprises six α-helical transmembrane domains embedding two non-equivalent heme groups, alongside cytosolic dehydrogenase domains that bind FAD and NADPH. Unlike phagocyte-specific Nox2, Nox1 requires assembly with regulatory subunits: membrane-bound p22phox (stabilizer), cytosolic organizers (NOXO1 or p47phox), activators (NOXA1 or p67phox), and the small GTPase Rac1. Electron transfer occurs via a sequential pathway:NADPH → FAD → Proximal Heme → Distal Heme → O₂ → O₂•⁻This process generates highly localized ROS gradients that modulate downstream effectors:
Table 1: Functional Domains of the Nox1 Catalytic Core
Domain | Structural Features | Functional Role |
---|---|---|
Transmembrane Helices | 6 α-helices embedding two heme groups | Electron transfer across membranes |
FAD-Binding Domain | Conserved residues (e.g., Arg287, Trp298) | Accepts electrons from NADPH; reduces proximal heme |
NADPH-Binding Region | B-strand-rich Rossmann fold | Binds NADPH substrate; transfers electrons to FAD |
Cytosolic DE Loop | Interaction site for NOXA1/p67phox | Docking site for activator subunits |
Extracellular E-loop | Superoxide exit channel | Releases O₂•⁻ into extracellular/intracellular space |
Dysregulated Nox1 activity contributes to oxidative stress in chronic diseases through spatially confined ROS overproduction:
Vascular Pathologies
Gastrointestinal and Tumor Biology
Table 2: Nox1 in Human Pathologies: Mechanisms and Evidence
Disease Context | Mechanism of Nox1 Involvement | Experimental Evidence |
---|---|---|
Hypertension | ROS-mediated NO• scavenging; vascular remodeling | Nox1⁻/⁻ mice show 30% lower BP vs. wild-type |
Atherosclerosis | Oxidized LDL formation; foam cell differentiation | Nox1 inhibition reduces plaque area by 52% in mice |
Colorectal Cancer | KRas-driven ROS enhance proliferation/metastasis | Nox1 silencing reduces HT-29 cell migration by 70% |
Diabetic Nephropathy | Podocyte injury via ROS-induced apoptosis | Nox1 correlates with albuminuria in diabetic rodents |
Traditional ROS-scavenging antioxidants (e.g., vitamins C/E) failed clinically due to nonspecific action and disruption of redox homeostasis. Conversely, targeting ROS sources offers precision:
NoxA1ds (amino acid sequence: EPVDALGKAKV) is a rationally designed peptide mimicking the activation domain of the cytosolic regulator NOXA1 (residues 195–205). Its development leveraged key insights:1. Design Rationale:- The Y199A substitution in native NOXA1 (Tyr→Ala) disrupts FAD reduction in Nox1, reducing O₂•⁻ by >95% [5].- Non-conserved residues (195–198) confer specificity for Nox1 over Nox2 [5] [7].
Table 3: Comparison of Nox1-Targeted Inhibitors
Inhibitor | Mechanism | Nox1 IC₅₀ | Selectivity vs. Nox2 | Cellular Penetration |
---|---|---|---|---|
NoxA1ds | Peptide mimic of NOXA1 AD | 20 nM | >100-fold | Passive diffusion |
ML171 | Small-molecule heme blocker | 0.25 µM | 10-fold | High |
GKT137831 | Dual Nox1/Nox4 inhibitor | 0.14 µM | None | Moderate |
Nox2ds-tat | TAT-conjugated Nox2 peptide inhibitor | 1–10 µM | Nox2-specific | TAT-mediated uptake |
Structural Validation: Cryo-EM and mutagenesis studies confirm that NoxA1ds occupies a cleft between Nox1’s transmembrane and dehydrogenase domains, sterically hindering NOXA1 binding. Substitutions at His208 or Tyr214 abolish inhibition, validating predicted interaction sites [3] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7